molecular formula C19H20N2O5 B4302122 ethyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoate

ethyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoate

Cat. No.: B4302122
M. Wt: 356.4 g/mol
InChI Key: FDUQUNHEFYIJLG-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoate is an organic compound characterized by its complex structure, which includes an ethyl ester, a substituted phenyl group, and a nitrobenzoyl amide

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as ethyl 3-bromopropanoate, 4-methylphenylamine, and 3-nitrobenzoyl chloride.

    Step 1 Formation of Amide: The first step involves the reaction of 4-methylphenylamine with 3-nitrobenzoyl chloride in the presence of a base like triethylamine to form 3-(4-methylphenyl)-3-(3-nitrobenzoyl)amine.

    Step 2 Esterification: The resulting amide is then reacted with ethyl 3-bromopropanoate under basic conditions (e.g., sodium ethoxide) to yield ethyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoate.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions using catalysts like palladium on carbon.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Lithium aluminum hydride, diethyl ether.

    Substitution: Nitric acid, sulfuric acid for nitration; halogens (e.g., bromine) for halogenation.

Major Products

    Reduction of Nitro Group: 3-(4-methylphenyl)-3-[(3-aminobenzoyl)amino]propanoate.

    Reduction of Ester Group: 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanol.

    Substitution on Aromatic Ring: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its functional groups.

Biology

    Biological Probes: May be used in the development of probes for studying biological systems, particularly those involving nitroaromatic compounds.

Medicine

    Drug Development:

Industry

    Materials Science: Could be used in the synthesis of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoate would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The nitro group could participate in redox reactions, while the ester and amide groups might be involved in hydrogen bonding or other interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-methylphenyl)-3-[(3-aminobenzoyl)amino]propanoate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 3-(4-methylphenyl)-3-[(3-chlorobenzoyl)amino]propanoate: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

Ethyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoate is unique due to the presence of both a nitro group and an ester group, which can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-3-26-18(22)12-17(14-9-7-13(2)8-10-14)20-19(23)15-5-4-6-16(11-15)21(24)25/h4-11,17H,3,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUQUNHEFYIJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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